benzyl 1H-pyrrole-2-carboxylate
Overview
Description
Benzyl 1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 35889-87-3 and a molecular weight of 201.22 . It is used in various applications, including the synthesis of other compounds .
Synthesis Analysis
The synthesis of pyrrole esters, including this compound, has been reported using an enzymatic approach (Novozym 435) for transesterification . The process involves evaluating various factors such as lipase type, solvent, lipase load, molecular sieves, substrate molar ratio of esters to alcohol, reaction temperature, reaction duration, and speed of agitation .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H11NO2 .Chemical Reactions Analysis
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include this compound, can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .Scientific Research Applications
Microwave-Accelerated Synthesis
- Benzyl 3,5-dimethyl-pyrrole-2-carboxylate, related to benzyl 1H-pyrrole-2-carboxylate, is significant in porphyrin and dipyrromethene synthesis. Microwave energy is used to efficiently produce this compound, highlighting an advancement in synthesis methods (Regourd et al., 2006).
Synthesis from Benzyl Isocyanoacetate
- Benzyl esters of 5-unsubstituted pyrrole-2-carboxylic acids, important in porphyrin synthesis, are efficiently created from benzyl isocyanoacetate. This process underscores the compound's role as an intermediary in complex organic syntheses (Lash et al., 1994).
Development of 4-Aminopyrrole-2-Carboxylates
- The synthesis of 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters demonstrates the compound's versatility in forming derivatives with varied functional groups (Marcotte & Lubell, 2002).
Carboxylation with CO2
- The Lewis acid-mediated carboxylation of arenes with CO2, applied to 1-substituted pyrroles, shows the compound's potential in environmental chemistry and material science (Nemoto et al., 2009).
Crystal Structure Analysis
- The crystal structure determination of functionalized pyrroles, including derivatives of this compound, provides insights into their potential as antitumoral agents (Silva et al., 2012).
Regioselective Synthesis
- The development of a synthesis method for 5-unsubstituted benzyl pyrrole-2-carboxylates highlights the compound's application in fine-tuning the structure of organic molecules (Ono et al., 1994).
Cholinesterase Inhibitors
- Proline-based carbamates derived from pyrrole-2-carboxylates were investigated as cholinesterase inhibitors, indicating potential applications in neurodegenerative disease treatment (Pizova et al., 2017).
Antibacterial and Antifungal Activity
- Research into 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids, closely related to this compound, showed potential antibacterial properties, suggesting medical applications (Massa et al., 1990).
Directing Group in Catalysis
- Pyrrole has been used as a directing group in the Pd(II)-catalyzed functionalization of benzene, indicating the compound's role in catalytic processes (Wiest et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
benzyl 1H-pyrrole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10/h1-8,13H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKILPAAGBOZHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.